5-(4-Chlorophenyl)-3-[(2-chlorophenyl)methylthio]-1,2,4-triazole-4-ylamine
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Overview
Description
5-(4-Chlorophenyl)-3-[(2-chlorophenyl)methylthio]-1,2,4-triazole-4-ylamine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of chlorophenyl and chlorophenylmethylthio groups attached to the triazole ring, making it a unique and potentially useful molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-3-[(2-chlorophenyl)methylthio]-1,2,4-triazole-4-ylamine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by the addition of an appropriate alkylating agent.
Introduction of Chlorophenyl Groups: The chlorophenyl groups can be introduced through nucleophilic substitution reactions using chlorobenzene derivatives.
Attachment of the Chlorophenylmethylthio Group: This step involves the reaction of the triazole intermediate with a chlorophenylmethylthio reagent under suitable conditions, such as the presence of a base and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-3-[(2-chlorophenyl)methylthio]-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium hydroxide, dimethylformamide (DMF), various nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole derivatives with different functional groups.
Scientific Research Applications
5-(4-Chlorophenyl)-3-[(2-chlorophenyl)methylthio]-1,2,4-triazole-4-ylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-3-[(2-chlorophenyl)methylthio]-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-2-furoic acid: Another chlorophenyl-containing compound with different structural features and applications.
4-Chlorophenyl 2-decyloxy-5-nitrobenzyl ether: A compound with a chlorophenyl group and different functional groups, used in different research contexts.
Uniqueness
5-(4-Chlorophenyl)-3-[(2-chlorophenyl)methylthio]-1,2,4-triazole-4-ylamine is unique due to its specific combination of functional groups and its triazole core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C15H12Cl2N4S |
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Molecular Weight |
351.3 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-[(2-chlorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C15H12Cl2N4S/c16-12-7-5-10(6-8-12)14-19-20-15(21(14)18)22-9-11-3-1-2-4-13(11)17/h1-8H,9,18H2 |
InChI Key |
NZWGWJZRRKMENP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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